1-(3-chlorophenyl)-N-(2-morpholino-2-(thiophen-3-yl)ethyl)methanesulfonamide
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Overview
Description
1-(3-chlorophenyl)-N-(2-morpholino-2-(thiophen-3-yl)ethyl)methanesulfonamide is a complex organic compound that features a combination of aromatic, heterocyclic, and sulfonamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chlorophenyl)-N-(2-morpholino-2-(thiophen-3-yl)ethyl)methanesulfonamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the thiophene derivative: Starting with thiophene, various functional groups can be introduced through electrophilic substitution reactions.
Morpholine introduction: The morpholine ring can be introduced via nucleophilic substitution reactions.
Sulfonamide formation: The final step involves the reaction of the intermediate with methanesulfonyl chloride to form the sulfonamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-chlorophenyl)-N-(2-morpholino-2-(thiophen-3-yl)ethyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Halogenating agents, nitrating agents, or Friedel-Crafts catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide or thiophene sulfone.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-chlorophenyl)-N-(2-morpholino-2-(thiophen-3-yl)ethyl)methanesulfonamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or disruption of protein-protein interactions.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-chlorophenyl)-N-(2-piperidino-2-(thiophen-3-yl)ethyl)methanesulfonamide
- 1-(3-chlorophenyl)-N-(2-morpholino-2-(furan-3-yl)ethyl)methanesulfonamide
Uniqueness
1-(3-chlorophenyl)-N-(2-morpholino-2-(thiophen-3-yl)ethyl)methanesulfonamide is unique due to the specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. Its unique structure allows for specific interactions with molecular targets, potentially leading to unique applications in various fields.
Properties
IUPAC Name |
1-(3-chlorophenyl)-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN2O3S2/c18-16-3-1-2-14(10-16)13-25(21,22)19-11-17(15-4-9-24-12-15)20-5-7-23-8-6-20/h1-4,9-10,12,17,19H,5-8,11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJCGTLOSNJOSOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNS(=O)(=O)CC2=CC(=CC=C2)Cl)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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